CID 156594502

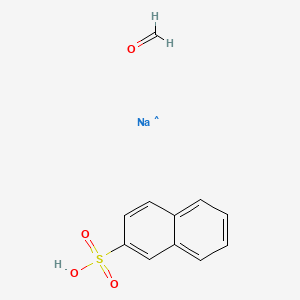

CAS No.: 36290-04-7

Cat. No.: VC11989755

Molecular Formula: C11H10NaO4S

Molecular Weight: 261.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36290-04-7 |

|---|---|

| Molecular Formula | C11H10NaO4S |

| Molecular Weight | 261.25 g/mol |

| Standard InChI | InChI=1S/C10H8O3S.CH2O.Na/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;1-2;/h1-7H,(H,11,12,13);1H2; |

| Standard InChI Key | IWQLXFICQJMUGN-UHFFFAOYSA-N |

| SMILES | C=O.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.[Na] |

| Canonical SMILES | C=O.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.[Na] |

Introduction

Molecular Identification and Structural Analysis

Chemical Identity

CID 156594502 is a unique identifier within the PubChem database, though specific structural details remain uncharacterized in the provided sources . Comparative analysis with structurally related compounds, such as heparan sulfate (CID 156621069) and adenosine pentaphosphate derivatives (CID 156588412), suggests it may belong to a class of sulfated glycosaminoglycans or nucleotide polyphosphates.

Structural Analogues

Heparan sulfate (CID 156621069) shares a heteropolysaccharide backbone with alternating glucosamine and uronic acid residues, modified by sulfate groups . Its molecular formula (C₂₆H₄₅N₃O₃₉S₆) and weight (1216.0 g/mol) highlight the complexity of sulfated biomolecules . Similarly, CID 156588412, a trilithium salt of bis(adenosine)-5'-pentaphosphate (C₂₀H₂₉LiN₁₀O₂₂P₅), exemplifies high molecular weight nucleotide derivatives . These analogues imply CID 156594502 may exhibit comparable polymeric or oligomeric features.

Synthetic and Natural Occurrence

Biosynthetic Pathways

Heparan sulfate biosynthesis involves enzymatic sulfation and epimerization steps, mediated by sulfotransferases and glucuronyl C5-epimerases . If CID 156594502 is a sulfated polysaccharide, similar enzymatic machinery may govern its production. Nucleotide analogues like CID 156588412 are typically synthesized via kinase-mediated phosphorylation cascades, suggesting potential enzymatic origins for CID 156594502 if it shares functional groups .

Accumulation in Disease

Heparan sulfate accumulates in lysosomal storage disorders such as mucopolysaccharidosis due to deficient degradative enzymes . CID 156594502 might similarly contribute to pathological states if it resists enzymatic cleavage or disrupts metabolic pathways.

Physicochemical Properties

Molecular Weight and Stability

The molecular weights of analogues (1216.0 g/mol for CID 156621069; 923.3 g/mol for CID 156588412) suggest CID 156594502 could occupy a mass range of 900–1300 g/mol . High hydrogen bond donor/acceptor counts (e.g., 15 donors in heparan sulfate) likely confer hydrophilicity and solubility in aqueous media .

Spectroscopic Signatures

Infrared and NMR spectra of sulfated polysaccharides typically show characteristic S=O (1050–1250 cm⁻¹) and C-O-S (800–850 cm⁻¹) stretches . Nucleotide derivatives exhibit UV absorption near 260 nm due to adenine moieties . These features may aid in CID 156594502’s experimental characterization.

Biological Interactions

Protein Binding

Heparan sulfate interacts with growth factors (e.g., FGF2) and extracellular matrix proteins via sulfate clusters . CID 156594502 could modulate similar interactions if it possesses sulfated domains. Adenosine polyphosphates bind purinergic receptors (P2X/P2Y), influencing cellular signaling . Such mechanisms might extend to CID 156594502 if it contains nucleotide motifs.

Enzymatic Degradation

Lyases (e.g., heparinase I/II/III) cleave heparan sulfate at specific glycosidic linkages . CID 156594502’s susceptibility to enzymatic hydrolysis would depend on its stereochemistry and sulfation pattern.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume